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Compound of Interest

Compound Name: 10-Hydroxybenzo[h]quinoline

Cat. No.: B048255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties,

experimental protocols, and key physicochemical characteristics of 10-
Hydroxybenzo[h]quinoline (HBQ). The information is intended to support research and

development activities involving this versatile heterocyclic compound.

Core Molecular Data
10-Hydroxybenzo[h]quinoline, a notable organic compound, is recognized for its significant

potential in various chemical and biological applications, attributed to its unique photophysical

properties and biological activities.[1]

Parameter Value Reference

Molecular Formula C₁₃H₉NO [1][2][3]

Molecular Weight 195.22 g/mol [1][2][3]

IUPAC Name Benzo[h]quinolin-10-ol [1]

CAS Number 33155-90-7 [1][2]
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While a detailed, step-by-step synthesis protocol for 10-Hydroxybenzo[h]quinoline was not

explicitly available in the reviewed literature, several synthesis methodologies and related

experimental procedures for its derivatives and its purification have been described.

2.1. Synthesis of a 10-Hydroxybenzo[h]quinoline Derivative

A documented synthesis of 7,9-diiodo-10-hydroxybenzo[h]quinoline (DIHBQ) from 10-
Hydroxybenzo[h]quinoline (HBQ) provides insight into the reactivity of the core molecule.

Reaction Procedure: A solution of HBQ (0.01 mol) and glacial acetic acid (4 mL) in

chloroform (10 mL) is added to a solution of iodine (0.02 mol in 20 mL of methanol) over a

period of 1 hour. The resulting precipitate is collected and neutralized with sodium carbonate

to yield DIHBQ.

2.2. Purification Techniques

Purification of 10-Hydroxybenzo[h]quinoline and its derivatives is crucial for accurate

experimental results.

Recrystallization: HBQ can be purified by recrystallization from cyclohexane.

Column Chromatography: Further purification can be achieved using column

chromatography with an eluent of 2:1 ethyl acetate/hexanes.

2.3. Spectroscopic Analysis

The photophysical properties of 10-Hydroxybenzo[h]quinoline are central to its scientific

interest.

UV-Vis Absorption and Emission Spectroscopy: Steady-state absorption and fluorescence

spectra are recorded using a spectrophotometer and a fluorimeter, respectively. These

techniques are fundamental for studying the Excited-State Intramolecular Proton Transfer

(ESIPT) phenomenon.

NMR Spectroscopy: For NMR analysis, the sample should be dissolved in a suitable

deuterated solvent. For ¹H NMR, a concentration of at least 0.01 mol/L is recommended,
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while for ¹³C NMR, a concentration of about 0.1 mol/L is preferable. The sample should be

free from any particulate matter, which may require filtration.

2.4. Computational Analysis

Theoretical calculations are instrumental in understanding the electronic structure and reaction

dynamics of 10-Hydroxybenzo[h]quinoline.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum-

chemical calculations are performed using software suites like Gaussian. The M06-2X

functional with a TZVP basis set has been used to investigate the proton transfer mechanism

in both the ground and excited states.

Key Physicochemical Phenomena
3.1. Excited-State Intramolecular Proton Transfer (ESIPT)

A defining characteristic of 10-Hydroxybenzo[h]quinoline is its ability to undergo ESIPT. In

the ground state, the molecule exists predominantly in the enol form. Upon photoexcitation, an

ultrafast intramolecular proton transfer occurs, leading to the formation of the keto tautomer in

the excited state. This process is responsible for the large Stokes shift observed between the

absorption and emission spectra.
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Excited-State Intramolecular Proton Transfer (ESIPT) in 10-Hydroxybenzo[h]quinoline.
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The investigation of 10-Hydroxybenzo[h]quinoline's properties typically follows a multi-

faceted approach combining experimental synthesis and characterization with computational

modeling.
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General workflow for the investigation of 10-Hydroxybenzo[h]quinoline.

Biological Significance
Derivatives of the quinoline scaffold, to which 10-Hydroxybenzo[h]quinoline belongs, have

demonstrated a wide array of biological activities. Notably, various quinoline analogues have

been reported to exhibit anti-cancer properties. This suggests that 10-
Hydroxybenzo[h]quinoline and its derivatives could serve as valuable scaffolds in the design

and development of novel therapeutic agents. Further research into the specific biological

targets and mechanisms of action of HBQ derivatives is an active area of investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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